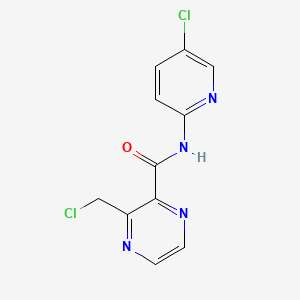![molecular formula C19H28Cl2N2O6Si B584364 [(1S,2R)-3-[叔丁基(二甲基)硅烷基]氧基-2-[(2,2-二氯乙酰基)氨基]-1-(4-硝基苯基)丙基]乙酸酯 CAS No. 864529-27-1](/img/structure/B584364.png)
[(1S,2R)-3-[叔丁基(二甲基)硅烷基]氧基-2-[(2,2-二氯乙酰基)氨基]-1-(4-硝基苯基)丙基]乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is a complex organic compound with a variety of functional groups, including silyl ethers, amides, and nitro groups
科学研究应用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and protein modifications due to the presence of the amide and nitro groups.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the introduction of the dichloroacetamido group through an amide coupling reaction. The nitrophenyl group is usually introduced via a nitration reaction of an aromatic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The silyl ether group can be deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Deprotection of Silyl Ether: Formation of the free hydroxyl group.
作用机制
The mechanism of action of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The silyl ether group can be selectively deprotected, allowing for targeted delivery of the active compound.
相似化合物的比较
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for the protection of hydroxyl groups.
2,2-Dichloroacetamide: A common amide used in organic synthesis.
4-Nitrophenyl acetate: Used as a model compound in enzymatic studies.
Uniqueness
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both silyl ether and nitro groups allows for selective modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
864529-27-1 |
|---|---|
分子式 |
C19H28Cl2N2O6Si |
分子量 |
479.4 g/mol |
IUPAC 名称 |
[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1 |
InChI 键 |
CFLYOAVJFORAKJ-HZPDHXFCSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
手性 SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
规范 SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
同义词 |
N-[(1R,2R)-2-(Acetyloxy)-1-(O-tert-butyldimethylsilyl)methyl-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide; N-[(1R,2R)-2-(Acetyloxy)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
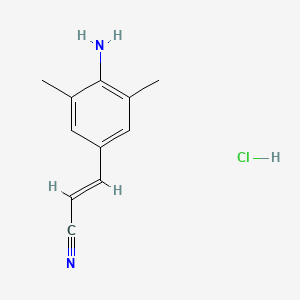
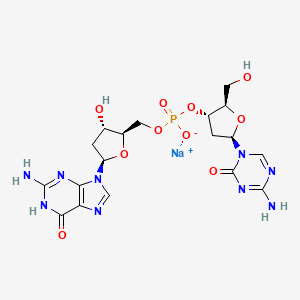
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)


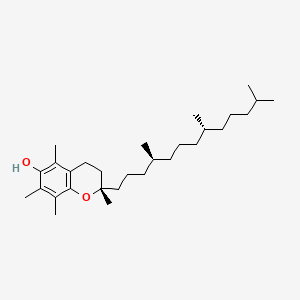
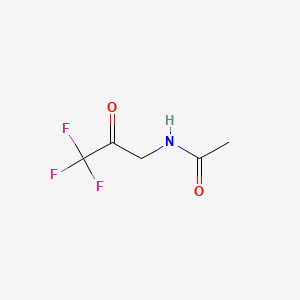

![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
